molecular formula C12H13BO3 B133344 2-Ethoxy-1-naphthaleneboronic acid CAS No. 148345-64-6

2-Ethoxy-1-naphthaleneboronic acid

Cat. No. B133344
CAS RN: 148345-64-6
M. Wt: 216.04 g/mol
InChI Key: QUDVXFWSKXUSMY-UHFFFAOYSA-N
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Description

2-Ethoxy-1-naphthaleneboronic acid is a biochemical used for proteomics research . It has the molecular formula C12H13BO3 and a molecular weight of 216.04 .


Molecular Structure Analysis

The linear formula of 2-Ethoxy-1-naphthaleneboronic acid is C2H5OC10H6B(OH)2 . The compound consists of a naphthalene ring substituted with an ethoxy group and a boronic acid group .


Chemical Reactions Analysis

2-Ethoxy-1-naphthaleneboronic acid is a reactant in Pd-catalyzed Suzuki-Miyaura reactions . Suzuki-Miyaura reactions are a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

2-Ethoxy-1-naphthaleneboronic acid is a solid with a melting point of 102-106 °C (dec.) (lit.) . Its density is 1.2g/cm3, and it has a boiling point of 431.4°C at 760 mmHg .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2-Ethoxy-1-naphthaleneboronic acid serves as a valuable reagent in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it acts as a boronate ester, participating in the coupling of aryl or vinyl halides with aryl or vinyl boronic acids. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates and natural products .

Fluorescent Probes and Sensors

Researchers have explored the use of 2-Ethoxy-1-naphthaleneboronic acid as a fluorescent probe or sensor. By modifying the boronic acid moiety, it can selectively bind to specific analytes (such as sugars or diols) and exhibit fluorescence changes. This property makes it useful for detecting and quantifying biologically relevant molecules in complex samples .

Organic Synthesis and Medicinal Chemistry

The compound’s boronic acid functionality allows it to participate in diverse organic transformations. Chemists employ it for the construction of complex molecules, such as drug candidates or bioactive compounds. Its naphthalene core also contributes to the structural diversity of synthesized molecules .

Boronic Acid-Based Hydrogels

Hydrogels containing boronic acid units have applications in drug delivery, tissue engineering, and biosensing. Researchers have incorporated 2-Ethoxy-1-naphthaleneboronic acid into hydrogel networks to create responsive materials that swell or contract in response to changes in glucose concentration. These hydrogels hold promise for controlled drug release and glucose monitoring .

Photophysical Studies and Luminescent Materials

The photophysical properties of 2-Ethoxy-1-naphthaleneboronic acid have attracted attention. It exhibits fluorescence emission in the visible range, making it suitable for luminescent materials. Researchers investigate its behavior in different solvents, solid-state matrices, and host-guest systems to understand its excited-state dynamics .

Enantioselective Transformations

In recent years, asymmetric synthesis has gained prominence. 2-Ethoxy-1-naphthaleneboronic acid has been employed in enantioselective rhodium-catalyzed reactions, leading to chiral products. For instance, it participates in the addition of aryl boronic acids to trifluoroacetophenones, affording tertiary trifluoromethyl alcohols with high enantioselectivity .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

The future directions of 2-Ethoxy-1-naphthaleneboronic acid could involve its use in environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .

properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDVXFWSKXUSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584123
Record name (2-Ethoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-naphthaleneboronic acid

CAS RN

148345-64-6
Record name (2-Ethoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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